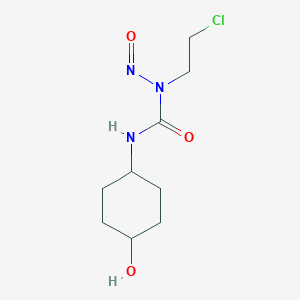

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Trans-4-OH CCNU, like other nitrosoureas, targets DNA in cells . It undergoes a spontaneous chemical decomposition to yield two active species: an alkylating chloroethyl carbonium ion and a carbamoylating isocyanate . Alkylation is considered to be responsible for cytotoxicity .

Mode of Action

The alkylating chloroethyl carbonium ion formed from Trans-4-OH CCNU interacts with DNA, causing DNA damage . The carbamoylating isocyanate can inhibit protein-mediated processes such as the repair of DNA damage and the regeneration of intracellular glutathione .

Biochemical Pathways

The biochemical pathways affected by Trans-4-OH CCNU involve DNA repair and glutathione regeneration . The compound’s action on these pathways leads to DNA damage and a decrease in the cell’s ability to repair this damage and regenerate glutathione .

Pharmacokinetics

In the case of CCNU, the parent drug is rapidly hydroxylated at multiple sites to yield a mixture of cis- and trans- hydroxylated analogs, some of which have properties significantly different from those of the parent compound . These analogs are believed to be the immediate precursors of active moieties . The plasma pharmacokinetics of orally administered CCNU were studied in four patients using reversed-phase high-performance liquid chromatography (HPLC) analysis .

Result of Action

The molecular and cellular effects of Trans-4-OH CCNU’s action include DNA damage, inhibition of DNA repair, and decreased glutathione regeneration . These effects can lead to cell death, contributing to the compound’s cytotoxicity .

Action Environment

The action, efficacy, and stability of Trans-4-OH CCNU can be influenced by various environmental factors. For instance, the stability of Trans-4-OH CCNU seems to be less than that of CCNU and its monohydroxylated metabolites . The resultant Trans-4-OH CCNU in methanol solution when stored for a week showed a curve-linear standard curve for C- and Trans-4-OH CCNU

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trans-4-OH CCNU is synthesized through the hydroxylation of lomustine. The cyclohexyl ring of lomustine is hydroxylated at multiple sites to yield a mixture of cis- and trans-hydroxylated analogs . The hydroxylation process involves hepatic mixed-function oxidases, which modify lomustine prior to its decomposition into therapeutically active species .

Industrial Production Methods: The industrial production of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea involves microbial fermentation processes. These processes are optimized to enhance carbon flux and minimize carbon loss, thereby maximizing production potential . The fermentation process is controlled by regulating sugar supplementation and dissolved oxygen concentrations, ensuring an effective supply of proline hydroxylase cofactors (O2 and Fe2+) .

Análisis De Reacciones Químicas

Types of Reactions: Trans-4-OH CCNU undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Trans-4-OH CCNU has extensive applications in various fields, including:

Chemistry: Used as a chiral building block for the synthesis of pharmaceuticals.

Biology: Studied for its potential use in environmental and industrial research.

Medicine: Used in chemotherapy for treating various types of cancer.

Industry: Employed in the synthesis of carbapenem antibiotics and angiotensin-converting enzyme inhibitors.

Comparación Con Compuestos Similares

- Cis-4-hydroxy-1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (cis-4-OH CCNU)

- Trans-2-hydroxy-1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (trans-2-OH CCNU)

- Cis-2-hydroxy-1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (cis-2-OH CCNU)

Uniqueness: Trans-4-OH CCNU is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and therapeutic efficacy . It has been shown to have different properties compared to its cis isomer and other hydroxylated analogs, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea, commonly referred to as trans-4-OH CCNU, is a derivative of the chemotherapeutic agent lomustine (CCNU). This compound has garnered attention due to its biological activity, particularly in oncology, where it functions as an alkylating agent. This article explores its mechanism of action, pharmacokinetics, and relevant case studies highlighting its efficacy and toxicity.

Alkylation of DNA : Trans-4-OH CCNU acts primarily by alkylating DNA. The chloroethyl carbonium ion generated from the compound interacts with nucleophilic sites in DNA, leading to cross-linking and subsequent DNA damage. This mechanism is crucial for its antitumor activity, as it inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells .

Biochemical Pathways : The compound influences several biochemical pathways, particularly those involved in DNA repair mechanisms. The alkylation results in the formation of 7-alkylguanine lesions, which if unrepaired can lead to mutations and cell death. Additionally, trans-4-OH CCNU affects glutathione metabolism, which plays a role in cellular detoxification processes .

Pharmacokinetics

Trans-4-OH CCNU is rapidly metabolized in vivo, producing various hydroxylated metabolites. These metabolites exhibit different pharmacological properties compared to the parent compound. Research indicates that the cis- and trans-2-hydroxylated metabolites have significantly higher alkylating activities and shorter half-lives than CCNU itself .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 249.69 g/mol |

| CAS Number | 52049-26-0 |

| Half-life | Varies with metabolite type |

| Major Metabolites | cis- and trans-2-hydroxy CCNU |

Antitumor Efficacy

Trans-4-OH CCNU has demonstrated significant antitumor activity across various cancer models. In a study involving L1210 leukemia cells, both cis- and trans-isomers exhibited enhanced antitumor effects compared to the parent compound. Specifically, the trans isomer showed a comparable lifespan increase in treated mice similar to that observed with CCNU itself .

Toxicity Profile

While effective against tumors, trans-4-OH CCNU also presents a notable toxicity profile. In murine models, the hydroxylated metabolites displayed increased toxicity compared to CCNU, with lethal doses resulting in significant bone marrow suppression . The following table summarizes the toxicity findings:

| Compound | LD50 (mg/kg) | Antitumor Activity (%) |

|---|---|---|

| CCNU | 100 | 410 |

| Trans-2-hydroxy CCNU | 50 | 413 |

| Cis-2-hydroxy CCNU | 33 | 152 |

Case Studies

- Veterinary Applications : Trans-4-OH CCNU has been utilized in veterinary medicine for treating resistant lymphoma in dogs. A study developed an HPLC method for quantifying this compound and its metabolites in canine plasma, providing insights into pharmacokinetics relevant for clinical applications .

- Toxicity Assessments : Research assessing the myelotoxic effects of trans-4-OH CCNU indicated that while it retains significant antitumor efficacy, it also poses risks for bone marrow toxicity at therapeutic doses. This highlights the need for careful dosing strategies to mitigate adverse effects while maximizing therapeutic outcomes .

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNKSMIZKSHDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)N(CCCl)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879605, DTXSID201177048 | |

| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52049-26-0, 56239-24-8 | |

| Record name | Urea, 1-(2-chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052049260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxylomustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056239248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-OH CCNU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-OH CCNU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-lomustine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT68Z5XSS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The title mentions "chemopotentiation of CCNU metabolites by misonidazole." Given that trans-4-OH CCNU is a metabolite of CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), could misonidazole influence its activity?

A1: Potentially, yes. While the abstract doesn't explicitly detail the mechanism of chemopotentiation by misonidazole, it's plausible that it could influence the activity of trans-4-OH CCNU. Misonidazole is a hypoxic cell radiosensitizer, meaning it enhances the cytotoxic effects of radiation therapy specifically in oxygen-deprived environments often found in tumors []. If misonidazole also impacts the metabolism or cellular environment relevant to trans-4-OH CCNU activity, it could indirectly influence its efficacy. Further research would be necessary to confirm this hypothesis and explore the specific mechanisms involved.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.